Tetrachlorophthalic acid

概要

説明

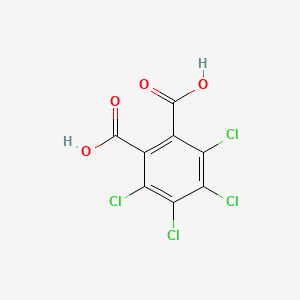

Tetrachlorophthalic acid (TCPA, C₈H₂Cl₄O₄) is a chlorinated derivative of phthalic acid, featuring four chlorine atoms substituted at the 3,4,5,6-positions of the benzene ring (CAS 632-58-6, hemihydrate form) . It is synthesized via hydrolysis of 2,3,4,5-tetrachlorophthalic anhydride under alkaline conditions (e.g., NaOH at 200°C for 7 hours, 93% yield) or through high-temperature esterification of the anhydride with alcohols, though this often produces decarbonylated byproducts . TCPA is a critical intermediate in the production of color additives like D&C Red Nos. 27 and 28 (phloxine B), where its presence correlates with impurities such as 2-bromo-3,4,5,6-tetrachloroaniline (2BTCA) . Industrial synthesis of TCPA can unintentionally generate hexachlorobenzene (HCB), a persistent organic pollutant (POP), at levels ranging from 50–3000 mg/kg .

準備方法

Chlorination of Phthalic Acid or Phthalic Anhydride

Overview

The most common industrial route to tetrachlorophthalic acid involves the chlorination of phthalic acid or phthalic anhydride. This process substitutes hydrogen atoms on the aromatic ring with chlorine atoms via electrophilic aromatic substitution, typically catalyzed by Lewis acids such as ferric chloride (FeCl₃) or iodine chloride (ICl).

Reaction Conditions and Mechanism

- Starting Material: Phthalic acid or phthalic anhydride

- Chlorinating Agent: Chlorine gas (Cl₂)

- Catalysts: Ferric chloride (FeCl₃), iodine chloride (ICl), or molybdenum chloride (MoCl₅)

- Solvent: Sometimes chlorsulfonic acid or oleum is used to dissolve the substrate and facilitate chlorination.

- Temperature: Typically 60–250°C depending on catalyst and solvent system

- Pressure: Usually atmospheric pressure, but can vary

The chlorination proceeds via electrophilic substitution on the aromatic ring, replacing four hydrogen atoms to yield this compound or its anhydride form. The reaction is carefully controlled to avoid over-chlorination or degradation of the aromatic ring.

Industrial Process Example

A patented method describes dissolving phthalic anhydride in chlorsulfonic acid with iodine chloride as a catalyst, then feeding chlorine gas at controlled rates and temperatures (60–170°C) under normal pressure. After reaction completion, the mixture is steam-distilled to remove solvent and catalyst, and the residue is washed and dried to obtain tetrachlorophthalic anhydride, which can be hydrolyzed to the acid if needed.

Advantages and Challenges

- Advantages: High yield, scalable, relatively low cost, catalyst and solvent can be recycled.

- Challenges: Handling of chlorine gas and corrosive solvents, generation of toxic byproducts requiring waste management.

Oxidation of Tetrachlorinated Precursors

Overview

An alternative preparation method involves the oxidation of tetrachlorinated aromatic precursors such as tetrachloroxylene or tetrachlorophthalic anhydride to this compound.

Reaction Conditions

- Starting Material: Tetrachlorophthalic anhydride or tetrachloroxylene

- Oxidizing Agents: Typically strong oxidizers or controlled heating with dehydrating agents like acetic anhydride or phosphorus pentoxide

- Temperature: Moderate heating to promote dehydration or oxidation

- Process: The anhydride is hydrolyzed or oxidized to the acid form.

Research Findings

A Soviet patent describes a method where tetrachloro-o-xylene is oxidized to this compound with improved yield (about 10.6% higher than previous methods), reducing raw material consumption and production costs. The acid is then crystallized from acetic anhydride to obtain high-purity tetrachlorophthalic anhydride.

Hydrolysis of Tetrachlorophthalic Anhydride

This compound can also be prepared by hydrolyzing tetrachlorophthalic anhydride under controlled conditions:

- Starting Material: Tetrachlorophthalic anhydride

- Hydrolysis Conditions: Heating with water or aqueous solutions under controlled temperature

- Outcome: Conversion of the anhydride ring to the corresponding acid

This method is often used after chlorination to obtain the acid from the anhydride intermediate.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst/Agent | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Chlorination of Phthalic Anhydride | Phthalic anhydride | FeCl₃, ICl, MoCl₅ | 60–250 | 80–90 | High yield, scalable, cost-effective | Toxic chlorine handling, byproducts |

| Oxidation of Tetrachloroxylene | Tetrachloroxylene | Strong oxidizers, acetic anhydride | Moderate heating | ~90 | Higher purity, improved yield | More complex, costly reagents |

| Hydrolysis of Tetrachlorophthalic Anhydride | Tetrachlorophthalic anhydride | Water or aqueous solution | Moderate heating | High | Simple conversion step | Requires prior anhydride synthesis |

Summary of Research and Industrial Insights

- The chlorination of phthalic anhydride remains the dominant industrial method due to its balance of cost, yield, and scalability. The use of chlorsulfonic acid as a solvent and iodine chloride as a catalyst improves reaction control and product quality.

- The oxidation of tetrachlorinated precursors offers a route to higher purity products and can reduce raw material consumption, as demonstrated in patented methods with improved yields and cost efficiency.

- The hydrolysis of tetrachlorophthalic anhydride is a straightforward method to obtain the acid from the anhydride intermediate, often integrated into multi-step industrial processes.

- Environmental and safety considerations are critical, especially in handling chlorine gas and corrosive solvents. Recycling of catalysts and solvents is practiced to reduce waste and cost.

化学反応の分析

Types of Reactions: Tetrachlorophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Esterification: Acid catalysts such as sulfuric acid are used to facilitate the reaction with alcohols.

Major Products Formed:

Substitution Reactions: Products include substituted phthalic acids or esters.

Reduction Reactions: Products include partially dechlorinated phthalic acids.

Esterification: Products are esters of this compound

科学的研究の応用

Tetrachlorophthalic acid and its derivatives have a variety of applications, mainly in chemical synthesis, material science, and pharmaceuticals.

Synthesis and Production

- Synthetic Method The synthetic method of tetrachlorophthalic anhydride involves dissolving phthalic anhydride in chlorosulfonic acid in a custom-designed reactor. Iodine chloride is used as a catalyst, and chlorine is fed into the reactor to initiate the reaction under normal pressure. After the reaction, the solvent and catalyst are removed by steaming, and the residue is washed and dried to obtain tetrachlorophthalic anhydride. The recovered solvent and catalyst can be reused, and a double-heat exchanger arrangement helps to improve the catalyst recovery yield .

Industrial Applications

- Fine Chemistry Industry Tetrachlorophthalic anhydride is used in the fine chemistry industry. The reaction uses main raw materials such as phthalic anhydride, iodine chloride, chlorine, and chlorosulfonic acid. The reaction is carried out with chlorosulfonic acid as the reaction solvent and iodine chloride or molybdenum as a catalyst .

- Purification Process Tetrachlorophthalic anhydride containing hexachlorobenzene as impurities can be purified to yield a high-purity product .

- Treatment of Animal Fibers Normal salts of this compound have been proposed for use in the treatment of animal fibers to impart weight .

Health and Toxicology

- Occupational Asthma Occupational exposure to tetrachlorophthalic anhydride (TCPA) has been linked to asthma in workers .

- Toxicology Studies Toxicology studies involving the administration of TCPA to rats and mice via oral gavage for 13 weeks have been conducted to assess its toxicity. These studies included evaluations of histopathology .

- Renal Effects Male and female rats exposed to TCPA showed dose-dependent increases in kidney weights and renal tubule necrosis or dilation .

- Inhalation Studies Subchronic inhalation studies in rats exposed to TCPA dust or fumes showed effects on body weight gains, serum alanine aminotransferase activity, and liver weights. Histopathologic adverse pulmonary changes were also observed .

Environmental and Safety

- "Three Wastes" Reduction The production process of tetrachlorophthalic anhydride has been modified to reduce the generation of "three wastes" (waste gas, waste water, and solid waste), and the solvent and catalyst are recyclable, reducing production costs and improving product quality .

Research and Development

- Crystal and Molecular Structure The crystal and molecular structure of tetrachlorophthalic anhydride (TCPA) has been determined using single-crystal X-ray diffraction methods .

- Assessment of Risk Factors Risk factors for IgE-mediated sensitization to tetrachlorophthalic anhydride have been assessed in workers with occupational asthma .

作用機序

The mechanism of action of tetrachlorophthalic acid involves its interaction with various molecular targets. As a chlorinated aromatic compound, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Tetrachloro-terephthalic Acid (Chlorthal, CAS 2136-79-0)

- Structural Difference : A positional isomer of TCPA, tetrachloro-terephthalic acid substitutes chlorine atoms on the 1,4-benzenedicarboxylic acid backbone (terephthalate configuration) instead of the ortho positions in TCPA .

- Applications : Primarily used as an herbicide (Dacthal®), contrasting with TCPA’s role in pigment synthesis .

- Synthesis : Produced via chlorination of terephthalic acid, avoiding the HCB byproduct formation associated with TCPA .

Trichloronitrophthalic Acid

- Structural Feature : Contains three chlorine atoms and a nitro group on the phthalic acid backbone, synthesized via oxidation of trichloronaphthaline derivatives .

Tetrachlorophthalic Anhydride (CAS 117-08-8)

- Role : A precursor to TCPA, this anhydride is pivotal in synthesizing TCPA esters (e.g., di-n-propyl ester, CAS 6928-67-2) and imides .

- Applications : Used in macrocyclic bishydrazones and tricyclobisdiimide derivatives for biological studies .

Comparative Data Table

Key Research Findings

- Synthesis Optimization : Base-catalyzed reactions (e.g., K₂CO₃) favor decarbonylated esters over TCPA diesters (~1:2 ratio) .

- Impurity Correlation: TCPA content in D&C Red No. 27/28 directly correlates with 2BTCA levels, impacting regulatory compliance .

- Environmental Impact : HCB formation during TCPA synthesis highlights the need for advanced purification techniques .

生物活性

Tetrachlorophthalic acid (TPA), a chlorinated aromatic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the synthesis, biological effects, and relevant case studies associated with TPA, supported by data tables and research findings.

This compound is derived from tetrachlorophthalic anhydride through hydrolysis. The compound features a rigid structure due to its chlorinated aromatic rings, which contributes to its stability and biological activity. Various derivatives of TPA have been synthesized to enhance its antimicrobial properties.

Antimicrobial Activity

Research indicates that certain derivatives of TPA exhibit significant antimicrobial effects. A study published in the Pharmaceutical Chemistry Journal demonstrated that the 2-hydroxyphenylamide derivative of TPA showed pronounced antibacterial activity against Escherichia coli and Staphylococcus aureus using the serial dilution technique. The results are summarized in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Hydroxyphenylamide of TPA | E. coli | 32 μg/mL |

| 2-Hydroxyphenylamide of TPA | S. aureus | 16 μg/mL |

| 4-Antipyrylamide of TPA | E. coli | 64 μg/mL |

| 4-Antipyrylamide of TPA | S. aureus | 32 μg/mL |

This study highlights the potential of TPA derivatives as antibacterial agents, with implications for developing new antibiotics in response to increasing antibiotic resistance .

Antitumor Activity

Recent studies have also explored the antitumor potential of TPA derivatives. A notable investigation focused on the inhibitory effects of various tetrachlorophthalimides on cancer cell lines. The findings revealed that specific derivatives exhibited IC50 values ranging from 3 to 18 μM against multiple cancer cell lines, indicating potent growth inhibition.

The following table summarizes the IC50 values for selected tetrachlorophthalimides:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Para-3 | U87 | 3 |

| Meta-3 | MCF-7 | 18 |

| Ortho-5 | HT29 | 11 |

| Ortho-5 | A431 | 27 |

These results suggest that structural modifications significantly influence the biological activity of TPA derivatives, emphasizing the importance of molecular design in drug development .

Case Studies

- Occupational Exposure : A case study involving four patients exposed to tetrachlorophthalic anhydride (a precursor to TPA) revealed respiratory issues linked to exposure levels. Dust-challenge tests indicated a dose-response relationship in asthma symptoms, underscoring the need for safety measures in industrial settings .

- Toxicological Assessments : Studies conducted by the National Toxicology Program assessed the toxicity of TPA through various animal models. Findings indicated that high doses led to increased liver weights and renal tubule necrosis in rats, highlighting potential health risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrachlorophthalic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the hydrolysis of tetrachlorophthalic anhydride (CAS 117-08-8) under controlled acidic or basic conditions . Friedel-Crafts acylation using 3,4,5,6-tetrachlorophthalic anhydride and aromatic substrates in the presence of anhydrous AlCl₃ is a common method, but yields depend on stoichiometry, temperature (reflux vs. room temperature), and solvent polarity . Purity is often assessed via melting point analysis and HPLC, with impurities arising from incomplete hydrolysis or side reactions (e.g., esterification) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~3420 cm⁻¹, C=O stretches at ~1700–1750 cm⁻¹) .

- NMR : ¹H NMR is less informative due to the absence of protons in the aromatic ring, but ¹³C NMR confirms the tetra-chlorinated structure via chemical shifts at 120–140 ppm .

- X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding patterns in the semi-hydrate form (CAS 632-58-6) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C₈H₂Cl₄O₄ | |

| Melting point | 254–256°C (decomposes) | |

| Solubility | Insoluble in water; soluble in DMSO | |

| Stability | Hygroscopic; store in anhydrous conditions |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or antiarrhythmic activity data may arise from:

- Varied assay conditions : Differences in bacterial strains, solvent carriers (DMSO vs. ethanol), or incubation times .

- Structural modifications : Substituents on the phthalic acid backbone (e.g., phenoxy acetic acid vs. hydrazide derivatives) alter bioactivity .

- Statistical rigor : Ensure p-values and confidence intervals are reported; use meta-analysis to reconcile conflicting results .

Q. What computational methods are suitable for modeling the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations predict regioselectivity in reactions (e.g., aroylation), with Mulliken charges identifying electron-deficient sites at C-3 and C-6 due to chlorine’s electron-withdrawing effects . Molecular dynamics simulations can optimize solvent effects (e.g., acetic acid vs. ethanol) on reaction kinetics .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

- Degradation studies : Use HPLC-MS to track hydrolysis products under varying pH and UV exposure .

- Ecotoxicology : Apply OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC₅₀ assays) .

- Soil adsorption : Measure partition coefficients (Kd) using batch equilibrium methods .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate crystallographic refinement errors in this compound structures?

- Use SHELXL for small-molecule refinement: Input high-resolution data (≤ 0.8 Å) and apply restraints for disordered chlorine atoms .

- Validate models with R-factor convergence tests and electron density maps to avoid overfitting .

Q. How can synthetic byproducts of this compound be identified and quantified?

特性

IUPAC Name |

3,4,5,6-tetrachlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHHYIOUKQNLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O4 | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060896 | |

| Record name | Tetrachlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrachlorophthalic acid is a colorless plates. (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Sparingly soluble (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

632-58-6, 110471-67-5 | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, 3,4,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ENH3M7X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。